4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
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Description
The compound contains several functional groups including an oxadiazole ring, a pyrimidoazepine ring, and a fluorobenzyl group. The oxadiazole ring is a five-membered ring containing three heteroatoms (two nitrogens and one oxygen), and it’s known for its aromaticity . The pyrimidoazepine is a bicyclic structure with a seven-membered ring fused to a pyrimidine ring. The fluorobenzyl group is a benzyl group with a fluorine atom attached.
Molecular Structure Analysis
The structure of similar compounds was elucidated by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .Scientific Research Applications
Synthetic Routes and Characterization
Research efforts have been directed toward the synthesis and spectral characterization of various heterocyclic compounds, including those with oxadiazole units, as a means to explore their potential applications. Mahmoud et al. (2012) synthesized and characterized phthalazinone derivatives, which are structurally related to the compound , showing the diversity in synthetic strategies and the importance of characterizing new chemical entities for potential applications (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Biological Applications
Compounds with oxadiazole moieties, similar to the target compound, have been investigated for their biological activities. For instance, Abood et al. (2021) explored the synthesis of 1,3-benzoxazepine-1,5-diones containing oxadiazole units and assessed their verves against bacteria, demonstrating the potential of such compounds in antimicrobial applications (Abood, Suhail, & Chafcheer, 2021).
Chemical Properties and Reactivity
The study of the chemical reactivity of heterocyclic compounds containing azepine, oxadiazole, and pyrimidine units is crucial for understanding their potential applications. Azadi-Ardakani et al. (1985) reported on mono- and bis- 2-alkoxy-3H-azepine-3-carboxylates and related systems, highlighting the versatility of these heterocyclic frameworks in synthetic chemistry and their potential as intermediates in the synthesis of more complex molecules (Azadi-Ardakani, Salem, Smalley, & Patel, 1985).
Potential Applications in Drug Discovery
The structural complexity and unique properties of heterocyclic compounds, including those with oxadiazole and azepine units, make them candidates for drug discovery efforts. For example, Hobbs et al. (2010) discussed the influence of electron delocalization on the stability and structure of N-heterocyclic carbene precursors, providing insights into the design of new compounds with potential applications in medicinal chemistry (Hobbs, Forster, Borau-Garcia, Knapp, Tuononen, & Roesler, 2010).
Properties
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-fluorophenyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-2-16-22-18(23-28-16)17-15-6-4-3-5-11-24(15)20(27)25(19(17)26)12-13-7-9-14(21)10-8-13/h7-10H,2-6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIGKIQHWOQUJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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